molecular formula C22H24O4 B318037 Bis(3-phenylpropyl) 2-butenedioate

Bis(3-phenylpropyl) 2-butenedioate

Cat. No.: B318037
M. Wt: 352.4 g/mol
InChI Key: DWRDTESCPZZBBH-FOCLMDBBSA-N
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Description

Bis(3-phenylpropyl) 2-butenedioate (CAS 45173-95-3) is an ester derivative of 2-butenedioic acid (maleic or fumaric acid) with two 3-phenylpropyl substituents. Its molecular formula is $ \text{C}{22}\text{H}{24}\text{O}_4 $, yielding a molecular weight of approximately 356.4 g/mol . The compound features aromatic phenyl groups attached to propyl chains, which confer distinct physicochemical properties, including enhanced hydrophobicity and thermal stability compared to aliphatic esters.

Its aromaticity may improve compatibility with hydrophobic matrices in materials science, while the ester functionality allows for reactivity in hydrolysis or transesterification reactions.

Properties

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

bis(3-phenylpropyl) (E)-but-2-enedioate

InChI

InChI=1S/C22H24O4/c23-21(25-17-7-13-19-9-3-1-4-10-19)15-16-22(24)26-18-8-14-20-11-5-2-6-12-20/h1-6,9-12,15-16H,7-8,13-14,17-18H2/b16-15+

InChI Key

DWRDTESCPZZBBH-FOCLMDBBSA-N

SMILES

C1=CC=C(C=C1)CCCOC(=O)C=CC(=O)OCCCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CCCOC(=O)/C=C/C(=O)OCCCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C=CC(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the 2-butenedioate backbone but differ in ester substituents, leading to variations in properties and applications:

Key Comparative Analysis

Hydrophobicity and Solubility
  • Bis(3-phenylpropyl) 2-butenedioate: The phenyl groups significantly reduce water solubility, making it suitable for non-polar environments. This contrasts with enalapril maleate, a salt with high aqueous solubility critical for drug bioavailability .
Thermal Stability

Aromatic esters like this compound exhibit higher thermal stability (decomposition >200°C inferred from analogs) compared to aliphatic esters (e.g., 1-(2-ethylhexyl) 2-butenedioate), which may degrade at lower temperatures due to weaker C-O bonds .

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